molecular formula C12H15NO4 B15287905 Methyl 5-acetamido-2-ethoxybenzoate

Methyl 5-acetamido-2-ethoxybenzoate

Cat. No.: B15287905
M. Wt: 237.25 g/mol
InChI Key: OKRMRXNMLJYJJV-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-2-ethoxybenzoate, also known as ethopabate, is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of benzoic acid and is characterized by the presence of an acetamido group at the 5-position and an ethoxy group at the 2-position of the benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetamido-2-ethoxybenzoate can be synthesized through several synthetic routes. One common method involves the acylation of 5-amino-2-ethoxybenzoic acid with acetic anhydride to form the acetamido derivative. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of 5-amino-2-ethoxybenzoic acid, followed by acylation and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-2-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amino derivatives, and substituted benzoic acid derivatives .

Scientific Research Applications

Methyl 5-acetamido-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-acetamido-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of other NSAIDs .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-acetamido-2-hydroxybenzoate: Similar in structure but with a hydroxyl group instead of an ethoxy group.

    Methyl 5-acetamido-2-methoxybenzoate: Similar but with a methoxy group instead of an ethoxy group.

    Ethyl 5-acetamido-2-ethoxybenzoate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-acetamido-2-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 2-position and acetamido group at the 5-position make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-acetamido-2-ethoxybenzoate

InChI

InChI=1S/C12H15NO4/c1-4-17-11-6-5-9(13-8(2)14)7-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

OKRMRXNMLJYJJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)C(=O)OC

Origin of Product

United States

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